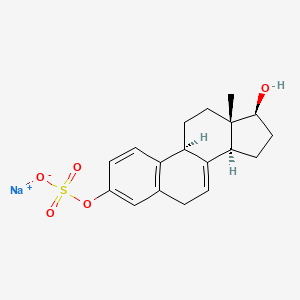

Sodium 17beta-dihydroequilin sulfate

Description

Contextualization of Equine Estrogens within Steroid Biochemistry

Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. wikipedia.org In vertebrates, they function as essential signaling molecules, with steroid hormones regulating a vast array of physiological processes. nih.gov The biosynthesis of classic steroid hormones, such as estradiol (B170435) and testosterone, follows a well-established pathway originating from cholesterol. nih.gov

Equine estrogens, however, present a fascinating deviation from this classical pathway. While horses do produce classic estrogens like estrone (B1671321) and estradiol, they are unique in their synthesis of a series of estrogens with an unsaturated B-ring in the steroid nucleus. oup.comnih.gov This structural feature distinguishes them from the estrogens typically found in other mammals. The biosynthesis of these ring B-unsaturated estrogens, including equilin (B196234) and equilenin (B1671562), is believed to follow an alternate pathway that bypasses cholesterol as an obligatory intermediate. oup.com Research involving equine placental preparations has been instrumental in elucidating these unique biosynthetic routes. nih.govmadbarn.com Sodium 17beta-dihydroequilin (B196235) sulfate (B86663) is a sulfated derivative of one of these distinctive ring B-unsaturated equine estrogens.

Significance of Conjugated Estrogens in Biological Systems (Non-Human Focus)

In many biological systems, steroid hormones are sulfated, a process that converts them into water-soluble compounds. youtube.com This sulfation plays a crucial role in their transport and regulation. nih.govbioscientifica.com Sulfated steroids, often considered inactive metabolites, can be transported into target cells and hydrolyzed by the enzyme steroid sulfatase back into their biologically active, unconjugated forms. bioscientifica.comnih.gov This mechanism allows for a circulating reservoir of hormone precursors. youtube.comwikipedia.org

In non-human animals, estrogens are fundamental to reproductive functions, including the regulation of the estrous cycle and the maintenance of pregnancy. madbarn.comvetscraft.com They also influence a wide range of non-reproductive tissues and processes. oup.com Research on conjugated equine estrogens in animal models has revealed a variety of biological effects. For example, studies in monkeys have shown that components of conjugated equine estrogens can have selective effects on different tissues, with 17β-dihydroequilenin exhibiting beneficial effects on bone and the cardiovascular system without stimulating proliferation in the breast or endometrium. wikipedia.orgwikipedia.org Furthermore, in spontaneously hypertensive rats, the equine estrogen equilin has been shown to induce endothelium-independent vasodilation, a potent vascular effect. nih.gov The embryonic development of certain aquatic species has also been a subject of study, with research on medaka (Oryzias latipes) showing that equilin and equilenin can cause developmental malformations. madbarn.com These findings underscore the diverse and potent biological activities of equine estrogens in non-human systems.

Structural Relationship of Sodium 17beta-Dihydroequilin Sulfate to Other Equine Estrogens

This compound is structurally related to a family of equine estrogens, all of which share the characteristic steroid four-ring nucleus but differ in the degree of unsaturation in the B-ring and the stereochemistry of substituent groups. oup.comresearchgate.net The parent compound, 17beta-dihydroequilin, is the 17β-hydroxy derivative of equilin. wikipedia.org The addition of a sulfate group at the C3 position results in this compound. nih.govlgcstandards.com

The table below illustrates the structural relationships between this compound and other key equine estrogens.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |

| Estrone | C18H22O2 | 270.37 | Classical estrogen, saturated B-ring, ketone at C17. |

| Equilin | C18H20O2 | 268.35 | Ring B-unsaturated (Δ⁷), ketone at C17. taylorandfrancis.com |

| Equilenin | C18H18O2 | 266.34 | Ring B-unsaturated (Δ⁶,⁸), ketone at C17. taylorandfrancis.com |

| 17alpha-Dihydroequilin | C18H22O2 | 270.37 | Ring B-unsaturated (Δ⁷), 17α-hydroxyl group. taylorandfrancis.com |

| 17beta-Dihydroequilin | C18H22O2 | 270.37 | Ring B-unsaturated (Δ⁷), 17β-hydroxyl group. wikipedia.org |

| This compound | C18H21NaO5S | 372.41 | Ring B-unsaturated (Δ⁷), 17β-hydroxyl group, sulfate at C3. simsonpharma.com |

Historical Perspectives on the Isolation and Characterization of Equine Estrogens for Research

The history of estrogen research began with the isolation of estrone from the urine of pregnant women in 1929 by Edward Doisy. nih.govwordpress.com Shortly after, in 1930, German doctor Bernhard Zondek discovered water-soluble estrogens in the urine of pregnant mares. wordpress.com The first orally active estrogen product, Emmenin, was derived from the urine of pregnant women in 1933, but its high cost prompted the search for a more economical source. wordpress.comnaeric.org

Researchers had noted that the urine of pregnant equines contained significant quantities of potent, water-soluble estrogens. naeric.org In 1932, Girard and colleagues first isolated the unique ring B-unsaturated estrogens, equilin and equilenin, from this source. oup.com A breakthrough in the extraction process by the pharmaceutical company Ayerst, McKenna & Harrison in 1939 led to a stable and active concentrate from pregnant mare's urine (PMU). naeric.orgsubstack.com This culminated in the marketing of Premarin, a mixture of conjugated equine estrogens, in Canada in 1941 and its approval in the United States in 1942. wordpress.comnaeric.orgnih.gov

The complex nature of this mixture spurred the development of advanced analytical techniques to separate and identify its individual components. Early methods included gas-liquid chromatography, which could resolve the various estrogenic steroids. oup.com Over time, more sophisticated techniques like high-performance liquid chromatography (HPLC) and, more recently, liquid chromatography-mass spectrometry (LC-MS) have been employed for more precise separation and characterization of these compounds, including isomers like equilin sulfate and delta-8,9-dehydroestrone sulfate. madbarn.comnih.govnih.govmst.dk These advancements have been crucial for the detailed biochemical and pharmacological investigation of individual equine estrogen sulfates like this compound.

Structure

2D Structure

Properties

IUPAC Name |

sodium;[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFNZYFVJFYZML-UHFFLUDVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@@H]2O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16680-49-2 | |

| Record name | Sodium 17beta-dihydroequilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 17.BETA.-DIHYDROEQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC9ET5H86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Derivatization Methodologies

Stereoselective Synthesis of 17beta-Dihydroequilin (B196235) Sulfate (B86663)

The synthesis of 17beta-dihydroequilin sulfate is a multi-step process that requires precise control over stereochemistry to yield the desired biologically active isomer. The process typically involves the strategic modification of a suitable precursor steroid, employing specific sulfation and reduction reactions.

Equilin (B196234), a prominent equine estrogen, serves as a primary precursor for the synthesis of 17beta-dihydroequilin sulfate. wikipedia.orgnih.gov The established reaction pathway involves a two-step transformation: the sulfation of the phenolic hydroxyl group at the C3 position of equilin, followed by the stereoselective reduction of the 17-keto group. researchgate.net

A common synthetic route proceeds as follows:

Sulfation of Precursor: Equilin is first sulfated to form equilin sulfate. This step targets the C3 phenolic hydroxyl group.

Stereoselective Reduction: The resulting equilin sulfate undergoes a reduction reaction that specifically targets the ketone at the C17 position. This reduction must be highly stereospecific to produce the 17-beta (17β) hydroxyl configuration, as the 17-alpha (17α) isomer exhibits different biological properties. researchgate.net

The in vivo metabolism also reflects this pathway, where equilin can be converted to 17beta-dihydroequilin. wikipedia.orgtaylorandfrancis.com This transformation is analogous to the metabolic conversion of estrone (B1671321) to the more potent estradiol (B170435), a reaction catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. wikipedia.orgnih.gov

| Compound | Chemical Formula | Molar Mass (g·mol⁻¹) | Role in Synthesis |

|---|---|---|---|

| Equilin | C₁₈H₂₀O₂ | 268.356 | Primary Precursor |

| Equilin Sulfate | C₁₈H₁₉NaO₅S | 370.39 | Sulfated Intermediate |

| 17beta-Dihydroequilin | C₁₈H₂₂O₂ | 270.372 | Reduced, non-sulfated form |

The sulfation of hydroxyl groups on the steroid nucleus is a critical reaction for producing water-soluble sulfate esters. This transformation can be achieved through chemical synthesis or via enzymatic processes.

Chemical Sulfation: In laboratory settings, sulfating agents like sulfur trioxide-pyridine complex (SO₃-Py) or sulfur trioxide-triethylamine complex (SO₃-NEt₃) are commonly used. nih.gov The reaction conditions can be tuned to achieve selective sulfation. For instance, unhindered hydroxyl groups can be sulfated at room temperature, whereas sulfating more sterically hindered groups may require elevated temperatures (70–95 °C). nih.gov The C3 phenolic hydroxyl group of equilin is readily sulfated under mild conditions.

Enzymatic Sulfation: In biological systems, sulfation is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govbioscientifica.com These enzymes facilitate the transfer of a sulfonate group from a universal donor molecule, 3'-phospho-adenosine-5'-phosphosulfate (PAPS), to the steroid's hydroxyl group. nih.govbioscientifica.com This enzymatic process is a key step in steroid metabolism, often rendering the hormones inactive and increasing their water solubility for easier transport or excretion. youtube.combioscientifica.com Steroid sulfatases are enzymes that can reverse this process by hydrolyzing the sulfate ester bond. bioscientifica.comyoutube.com

The conversion of the 17-keto group of equilin sulfate to a 17β-hydroxyl group is a crucial stereospecific reduction. The spatial orientation of the resulting hydroxyl group determines the molecule's biological activity, with the 17β isomer being significantly more potent than its 17α counterpart. wikipedia.org

In chemical synthesis, reducing agents are carefully selected to favor the formation of the β-isomer. Sodium borohydride (B1222165) (NaBH₄) has been successfully used for this transformation, demonstrating high stereospecificity in the reduction of equilin sulfate to 17β-dihydroequilin sulfate, with no formation of the 17α-reduced product reported under specific conditions. researchgate.net

This stereospecificity is also observed in biological systems, where enzymes from the 17β-hydroxysteroid dehydrogenase (17β-HSD) family catalyze the reversible reduction of 17-ketosteroids. nih.gov For example, 17β-HSD type 1 is responsible for the reduction of estrone to the highly active estradiol (E2), highlighting the enzyme's precise control over the stereochemical outcome. nih.govnih.gov

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is an indispensable tool in biomedical research, allowing scientists to trace the metabolic fate of compounds without altering their fundamental chemical properties. nih.gov Both stable and radioactive isotopes can be incorporated into the 17beta-dihydroequilin sulfate molecule for use in various research applications.

The synthesis of radiolabeled 17beta-dihydroequilin sulfate, particularly with tritium (B154650) (³H), has been developed for pharmacokinetic studies. A documented method involves starting with a radiolabeled precursor, [2,4-³H] equilin. researchgate.net

The synthetic pathway mirrors the non-labeled synthesis:

Precursor Labeling: Equilin is first labeled with tritium at the 2 and 4 positions of the A-ring. Catalytic exchange with tritium oxide is one method used to tritiate the equilin precursor. researchgate.net

Sulfation: The resulting [2,4-³H] equilin is sulfated, for example, using a pyridine-chlorosulfonic acid mixture, to produce [2,4-³H] equilin sulfate in high yields. researchgate.net

Stereospecific Reduction: The labeled equilin sulfate is then reduced stereospecifically with sodium borohydride to yield the final product, [2,4-³H] 17β-dihydroequilin sulfate. researchgate.net

This method provides a radiolabeled version of the compound suitable for sensitive detection in biological samples. researchgate.net

| Isotope | Labeling Position | Precursor | Key Reagents | Reference |

|---|---|---|---|---|

| Tritium (³H) | [2,4-³H] | [2,4-³H] Equilin | Pyridine-chlorosulfonic acid, Sodium borohydride | researchgate.net |

| Tritium (³H) | B-ring (C-6) | Equilin | Tritium oxide, Catalyst | researchgate.net |

Isotopically labeled compounds like [2,4-³H] 17β-dihydroequilin sulfate are vital for metabolic tracing and pharmacokinetic studies. researchgate.net These studies, which fall under the broader field of metabolomics, use mass spectrometry or scintillation counting to track the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov

By administering a labeled compound, researchers can:

Trace Metabolic Pathways: Identify and quantify the metabolites formed from the parent compound. For example, after administering [³H]equilin, researchers have been able to isolate and measure labeled metabolites from plasma, including [³H]equilin sulfate and [³H]17β-dihydroequilin sulfate. researchgate.net

Determine Pharmacokinetic Parameters: Calculate metrics such as metabolic clearance rates and the half-life of the compound and its metabolites in circulation. researchgate.net

Quantify Metabolic Flux: Isotope tracing allows for the measurement of the rate of flow of metabolites through a specific biochemical pathway, providing a dynamic view of metabolic activity that cannot be obtained from concentration measurements alone. monash.educreative-proteomics.com

These studies are crucial for understanding the complex biotransformations that steroid hormones undergo and for evaluating how they interact within biological systems. nih.govmonash.edu

Preparation of Reference Standards for Analytical Research

The development and validation of analytical methods for the quantification of Sodium 17β-dihydroequilin sulfate rely on the availability of high-purity reference standards. These standards are essential for method development, validation, and as quality control (QC) applications in the production of conjugated estrogen drug products. The synthesis of a Sodium 17β-dihydroequilin sulfate reference standard is a multi-step process that demands stringent control over reaction conditions to ensure the correct stereochemistry and high purity of the final compound.

A common synthetic pathway involves a two-step process starting from equilin. The first step is the sulfation of the phenolic hydroxyl group at the C3 position of equilin, followed by the stereospecific reduction of the 17-keto group to a 17β-hydroxyl group.

One established method for the sulfation of steroids is the use of a pyridine-sulfur trioxide complex (Py·SO₃). nih.gov This reagent is effective for the sulfation of alcohol and phenol (B47542) groups. nih.gov The reaction of equilin with the pyridine-sulfur trioxide complex yields equilin-3-sulfate. researchgate.net More contemporary methods for steroid sulfation have also been developed, aiming to simplify the purification process and avoid issues such as pyridine (B92270) contamination. nih.gov One such method employs tributylsulfoammonium betaine (B1666868) (TBSAB) for the chemoselective sulfation of the steroid's hydroxyl/phenolic group, allowing for the isolation of the sodium salt without the need for ion-exchange chromatography. nih.gov

The subsequent and critical step is the stereospecific reduction of the 17-keto group of equilin sulfate. Research on the synthesis of radiolabeled 17β-dihydroequilin sulfate has shown that the reduction of equilin sulfate with sodium borohydride (NaBH₄) is stereospecific, yielding the desired 17β-dihydroequilin sulfate without the formation of the 17α-isomer. researchgate.net This stereospecificity is crucial for producing a reference standard that is free of its isomeric impurities.

The final product, Sodium 17β-dihydroequilin sulfate, must be rigorously purified and characterized to confirm its identity and purity. Purification is typically achieved through chromatographic techniques and crystallization. The characterization and purity assessment of the reference standard are performed using a combination of analytical methods.

Detailed Research Findings

The synthesis of a high-purity reference standard of Sodium 17β-dihydroequilin sulfate is a precise process. The following tables outline the key steps and analytical characterization required.

| Step | Reaction | Reagents and Conditions | Key Considerations |

|---|---|---|---|

| 1 | Sulfation of Equilin | Pyridine-sulfur trioxide complex or Tributylsulfoammonium betaine (TBSAB). Reaction is typically carried out in an appropriate organic solvent. | Ensuring complete sulfation of the C3 phenolic hydroxyl group without side reactions. The choice of sulfating agent can impact the purification strategy. nih.govnih.gov |

| 2 | Stereospecific Reduction | Sodium borohydride (NaBH₄). The reaction is performed on the resulting equilin sulfate. | The reduction must be stereospecific to yield the 17β-hydroxyl isomer exclusively, avoiding the formation of the 17α-dihydroequilin sulfate impurity. researchgate.net |

| 3 | Purification | Chromatography (e.g., column chromatography) and/or crystallization. | Removal of unreacted starting materials, reagents, and any potential side products to achieve a purity of ≥98% required for a reference standard. |

The identity and purity of the synthesized Sodium 17β-dihydroequilin sulfate must be unequivocally established. This involves a comprehensive analysis using various spectroscopic and chromatographic techniques.

| Analytical Technique | Purpose | Expected Outcome |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak corresponding to Sodium 17β-dihydroequilin sulfate, with any impurities being well-resolved and quantified. Purity should typically be ≥98%. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structure. | The mass spectrum should show the correct molecular ion peak corresponding to the chemical formula C₁₈H₂₁NaO₅S. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of stereochemistry. | The NMR spectra should be consistent with the structure of Sodium 17β-dihydroequilin sulfate, with specific chemical shifts and coupling constants confirming the 17β-hydroxyl configuration. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum should show characteristic absorption bands for the hydroxyl, sulfate, and aromatic functional groups present in the molecule. |

The successful preparation of a well-characterized, high-purity reference standard of Sodium 17β-dihydroequilin sulfate is a prerequisite for the accurate and reliable analysis of this compound in pharmaceutical formulations.

Complex Biochemical Pathways and Metabolic Transformations

Enzymatic Interconversions of Equine Estrogens in Biological Systems

The metabolic fate of Sodium 17beta-dihydroequilin (B196235) sulfate (B86663), a component of conjugated equine estrogens (CEEs), is governed by a series of complex enzymatic reactions. These transformations are critical in modulating its biological activity, as the sulfated form is hormonally inactive. nih.gov The bioactivation and subsequent metabolism involve a dynamic interplay of several enzyme families.

The interconversion between the active 17beta-dihydroequilin and its less active keto form, equilin (B196234), is a pivotal step in equine estrogen metabolism. This reaction is catalyzed by members of the 17beta-hydroxysteroid dehydrogenase (17beta-HSD) superfamily. wikipedia.orgnih.gov These enzymes are NAD(P)(H)-dependent oxidoreductases that catalyze the conversion between 17-keto and 17beta-hydroxy steroids. nih.gov

Different 17beta-HSD isoenzymes exhibit distinct substrate specificities and directional preferences (reductive or oxidative). nih.gov For instance, 17beta-HSD type 1 is known to catalyze the reduction of the inactive estrone (B1671321) to the highly potent 17beta-estradiol. nih.govnih.gov In the context of equine estrogens, sodium equilin sulfate acts as a prodrug to equilin, which is then converted to the active 17beta-dihydroequilin by a reductive 17beta-HSD. wikipedia.org Conversely, oxidative 17beta-HSDs can convert 17beta-dihydroequilin back to equilin, thus regulating the local concentrations of the active hormone. nih.gov The binding of equilin to the catalytic site of human 17beta-HSD type 1 has been demonstrated, highlighting its role as a substrate for this enzyme family. nih.govnih.gov

Key Enzymes in 17beta-dihydroequilin Interconversion

| Enzyme Family | Specific Enzyme (Example) | Reaction Catalyzed | Significance |

|---|---|---|---|

| 17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs) | 17beta-HSD Type 1 | Reduction of Equilin to 17beta-dihydroequilin | Bioactivation of the equine estrogen. wikipedia.orgnih.gov |

| 17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs) | Oxidative 17beta-HSDs (e.g., Type 2) | Oxidation of 17beta-dihydroequilin to Equilin | Inactivation and modulation of active hormone levels. nih.gov |

Sodium 17beta-dihydroequilin sulfate, like other estrogen sulfates in CEEs, is biologically inactive because the sulfate group prevents it from binding to estrogen receptors. nih.gov Bioactivation is critically dependent on the removal of this sulfate group, a process called deconjugation or desulfation. This hydrolysis reaction is catalyzed by the enzyme steroid sulfatase (STS), which is considered the primary enzyme responsible for activating conjugated estrogens. nih.govwikipedia.org

STS is widely distributed in various tissues, with the liver being a particularly rich source. nih.gov The activity of hepatic STS is considered a key determinant of the estrogenic effects of CEEs. nih.govnih.gov Studies have shown that inhibiting STS, either genetically or pharmacologically, reduces the estrogenic activity of CEEs. oup.com Furthermore, inflammation can enhance the estrogenic activity of CEEs by inducing the expression of STS in liver cells. nih.govnih.gov This desulfation reaction releases the unconjugated, active steroid, which can then interact with estrogen receptors or undergo further metabolism. wikipedia.orgoup.com

The reverse process of deconjugation is conjugation, which serves as a major pathway for inactivating and eliminating estrogens. The two primary conjugation pathways are sulfation and glucuronidation. oup.compsu.edu

Sulfation: This process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the estrogen. oup.com The reaction is catalyzed by sulfotransferase (SULT) enzymes. oup.compharmgkb.org Estrogen sulfotransferase (EST), also known as SULT1E1, is the main enzyme that sulfonates and deactivates estrogens at physiological concentrations. nih.gov This conjugation increases the water solubility of the steroids and creates a circulating reservoir of inactive hormones with prolonged half-lives. nih.govwikipedia.org

Glucuronidation: This pathway involves the conjugation of glucuronic acid to the estrogen molecule, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.comnih.govcas.cz Glucuronidation can occur at different hydroxyl groups on the steroid, rendering the molecule more water-soluble and facilitating its excretion in bile and urine. oup.comwikipedia.org While sulfation is the predominant conjugation form for many estrogens in circulation, glucuronidation is also a critical elimination pathway, particularly following oral administration. oup.comwikipedia.orgcas.cz

Oxidative Metabolism and Hydroxylation Pathways (e.g., Cytochrome P450 Isoforms)

Once deconjugated, 17beta-dihydroequilin and other equine estrogens undergo extensive oxidative metabolism, primarily through hydroxylation. psu.edu This first step in the metabolic degradation of estrogens is catalyzed by a superfamily of enzymes known as Cytochrome P450 (CYP). psu.edunih.gov These enzymes are abundant in the liver but are also present in extrahepatic tissues, including estrogen target tissues like the breast and uterus. nih.gov

Multiple CYP isoforms are involved in estrogen metabolism, exhibiting different catalytic activities and regioselectivity. oup.comnih.gov

CYP1A1 and CYP1A2: These isoforms are primarily responsible for 2-hydroxylation, which is a major metabolic pathway for estrogens. nih.govoup.com

CYP1B1: This enzyme is highly expressed in estrogen target tissues and specifically catalyzes the 4-hydroxylation of estrogens. nih.gov The formation of 4-hydroxyestrogens is significant because these metabolites can be further oxidized to reactive species. nih.govnih.gov

CYP3A4 and CYP3A5: These are also major hepatic enzymes involved in estrogen metabolism. oup.comdrugbank.com CYP3A4 has strong activity for 2-hydroxylation, while CYP3A5 shows similar activity for both 2- and 4-hydroxylation. oup.comnih.gov In horses, the CYP3A subfamily has been identified as playing a key role in drug metabolism. madbarn.com

The specific pattern of hydroxylation can significantly influence the subsequent physiological effects of the metabolites. nih.gov

Major CYP450 Isoforms in Estrogen Metabolism

| CYP Isoform | Primary Hydroxylation Site | Tissue Expression (Examples) | Significance |

|---|---|---|---|

| CYP1A1 | 2-Hydroxylation | Extrahepatic tissues (e.g., breast). nih.gov | Major pathway for forming 2-hydroxyestrogens. oup.com |

| CYP1A2 | 2-Hydroxylation | Liver. nih.gov | Major hepatic enzyme for 2-hydroxylation. nih.gov |

| CYP1B1 | 4-Hydroxylation | Estrogen target tissues (breast, uterus, ovary). nih.gov | Leads to formation of 4-hydroxyestrogens, precursors to reactive quinones. nih.govnih.gov |

| CYP3A4 | 2-Hydroxylation > 4-Hydroxylation | Liver. nih.govoup.com | A primary enzyme for hepatic estrogen oxidation. oup.comdrugbank.com |

| CYP3A5 | 2- and 4-Hydroxylation | Liver. oup.com | Contributes to the formation of both 2- and 4-hydroxyestrogens. oup.comnih.gov |

The 2-hydroxy and 4-hydroxy metabolites of estrogens are known as catechol estrogens. wikipedia.org These molecules are chemically reactive and can undergo further oxidation to form semiquinones and electrophilic ortho-quinones. nih.govacs.orgacs.org These quinones are capable of reacting with cellular macromolecules. acs.orgfigshare.com

A key detoxification pathway for these reactive intermediates is conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govacs.org This reaction, mediated by Glutathione-S-transferase (GST) enzymes, attaches GSH to the catechol estrogen quinone, forming a more water-soluble and less reactive conjugate that can be eliminated from the cell. nih.gov

However, research on 4-hydroxyequilenin (B1202715) (4-OHEN), a metabolite of the equine estrogen equilenin (B1671562), reveals a complex dynamic. acs.orgnih.gov The glutathione conjugate of 4-OHEN can be formed rapidly, but this conjugation is reversible. nih.govnih.gov The 4-OHEN-GSH conjugate can be reduced back to 4-OHEN, particularly in the presence of reducing agents like NADPH. nih.govacs.org This finding suggests that GSH conjugation may not be a terminal detoxification step for certain catechol equine estrogens, as the parent catechol can be regenerated, allowing it to persist and exert biological activity. nih.govacs.orgnih.gov

Enterohepatic Recirculation in Animal Models

Enterohepatic recirculation is a significant process that affects the pharmacokinetics of many estrogens, including those found in CEEs. wikipedia.orgresearchgate.net This process prolongs the half-life of estrogens in the body. wikipedia.orgwikipedia.org

The cycle proceeds as follows:

Hepatic Conjugation: In the liver, free estrogens are conjugated, primarily into glucuronide and sulfate esters. psu.eduresearchgate.net

Biliary Excretion: These water-soluble conjugates are excreted from the liver into the bile, which is then released into the small intestine. researchgate.netresearchgate.net

Intestinal Deconjugation: Within the intestinal lumen, bacteria produce enzymes such as β-glucuronidases and sulfatases. researchgate.netresearchgate.net These enzymes cleave the glucuronide and sulfate groups from the estrogen conjugates, releasing the free, unconjugated estrogen. researchgate.netresearchgate.net

Reabsorption: The now lipid-soluble free estrogen is reabsorbed from the intestine back into the portal circulation, returning to the liver. researchgate.netnih.gov

This cycle of biliary excretion and intestinal reabsorption significantly increases the residence time and bioavailability of the estrogens. wikipedia.orgnih.gov Animal models have been crucial in studying these pathways. For instance, studies in ovariectomized rats have helped to elucidate the metabolic pathways and trophic effects of CEE components. nih.gov Similarly, studies in pigs have demonstrated the effects of CEEs on various physiological parameters, reflecting complex metabolic processing. nih.gov The biological half-life of equilin has been measured at 11.4 hours after a single oral dose, a duration influenced by this recirculation process. wikipedia.org

Novel Biosynthetic Routes for Ring B Unsaturated Estrogens (e.g., from 7-Dehydrosteroids)

The biosynthesis of ring B unsaturated estrogens, such as equilin and its metabolite 17β-dihydroequilin, follows a pathway distinct from that of classical estrogens like estrone and estradiol (B170435). madbarn.comnih.gov This unique metabolic route, particularly prominent in pregnant mares, is notably independent of cholesterol as a direct precursor. madbarn.comnih.gov Research has focused on identifying the specific intermediates and enzymatic steps involved in the formation of the characteristic unsaturated B-ring of the steroid nucleus.

Key investigations have identified 7-dehydrosteroids as crucial precursors in this alternative biosynthetic pathway. nih.govcapes.gov.br For instance, studies using equine placental preparations have demonstrated the conversion of substrates like 3β-hydroxyandrosta-5,7-dien-17-one and androsta-4,7-diene-3,17-dione into equilin, 17β-dihydroequilin, equilenin, and 17β-dihydroequilenin. capes.gov.br The compound 3-Hydroxy-3,5,7-androstatrien-17-one was synthesized as a potential substrate and was successfully converted to equilin and equilenin by horse placental microsomes. madbarn.comnih.gov

Further studies utilizing deuterated steroid substrates confirmed these pathways. The metabolism of [16,16,17-2H(3)]-5,7-androstadiene-3β,17β-diol by equine placental subcellular preparations and allantochorionic villi yielded both 17β-dihydroequilin and 17β-dihydroequilenin. nih.gov This research provided unequivocal identification of the metabolites through methods like gas chromatography-mass spectrometry (GC-MS), confirming a biosynthetic route from 5,7-androstadiene-3β,17β-diol. nih.gov Interestingly, human placental microsomes can also convert some of these precursors, such as 3-hydroxy-3,5,7-androstatrien-17-one, into equilin, indicating a shared, though less prominent, metabolic capability. nih.govcapes.gov.brnih.gov

Table 1: Precursors and Products in the Biosynthesis of Ring B Unsaturated Estrogens

| Precursor Substrate | Primary Ring B Unsaturated Products | Tissue/System Studied | Reference |

|---|---|---|---|

| 3-Hydroxy-3,5,7-androstatrien-17-one | Equilin, Equilenin | Horse Placental Microsomes | madbarn.comnih.gov |

| 5,7-Androstadiene-3β,17β-diol | 17β-Dihydroequilin, 17β-Dihydroequilenin | Equine Placental Preparations, Allantochorionic Villi | nih.gov |

| Androsta-4,7-diene-3,17-dione | Equilin, 17β-Dihydroequilin, Equilenin, 17β-Dihydroequilenin | Perfused Human Placenta | capes.gov.br |

| 3β-Hydroxyandrosta-5,7-dien-17-one | Equilin, 17β-Dihydroequilin, Equilenin, 17β-Dihydroequilenin | Perfused Human Placenta | capes.gov.br |

Comparative Metabolism Across Species (Non-Human Mammalian and Non-Mammalian Systems)

The metabolism of Sodium 17β-dihydroequilin sulfate and related equine estrogens exhibits significant variation across different species. These differences are crucial for understanding their biological activity and physiological effects in various animal models.

Non-Human Mammalian Systems:

Equine (Horse): As the natural producers of these compounds, horses possess a sophisticated metabolic system for ring B unsaturated estrogens. nih.gov Studies on the early equine conceptus and endometrium reveal significant local metabolism of estrogens. nih.gov Tissues demonstrate robust sulfoconjugation activity, with much greater conjugation occurring in the endometrium compared to the conceptus trophoblast. nih.gov The interconversion between 17-keto steroids (like equilin) and their more potent 17β-reduced forms (like 17β-dihydroequilin) is a key metabolic step. nih.gov In the equine conceptus, the balance of this interconversion shifts towards the 17β-reduced form (favoring estradiol over estrone) as the conceptus ages. nih.gov

Cynomolgus Macaques (Macaca fascicularis): This non-human primate model provides valuable insights into the effects of equine estrogens. A retrospective analysis of postmenopausal cynomolgus macaques treated with conjugated equine estrogens (CEE), of which Sodium 17β-dihydroequilin sulfate is a component, showed distinct effects on gene expression in healthy mammary tissue compared to estradiol treatment. nih.gov CEE treatment led to the significant upregulation of 31 enriched gene sets, primarily associated with the immune system, endocrinology, and cancer-related signaling pathways. In contrast, estradiol treatment only enriched five gene sets, all related to endocrinology. nih.gov Specifically, CEE treatment significantly increased the expression of genes like PGR (progesterone receptor) and GREB1 (growth regulation by estrogen in breast cancer 1), highlighting a different biological response in primate breast tissue compared to estradiol. nih.gov

Non-Mammalian Systems:

Medaka (Oryzias latipes): The Japanese medaka fish is a common model for studying the developmental effects of endocrine-active compounds. Research on medaka embryos exposed to the equine estrogens equilin and equilenin revealed significant developmental toxicity. madbarn.com Exposure to these compounds resulted in physical malformations and delayed hatching times. madbarn.com Transcriptome analysis indicated that these estrogens impact molecular pathways related to development, suggesting that the unique structure of ring B unsaturated estrogens can interfere with fundamental biological processes in non-mammalian vertebrates. madbarn.com

Table 2: Comparative Effects and Metabolism of Equine Estrogens in Different Species

| Species | System/Tissue | Key Metabolic Features / Biological Effects | Reference |

|---|---|---|---|

| Horse (Equus caballus) | Conceptus and Endometrium | Extensive sulfoconjugation; significant interconversion of 17-keto and 17β-hydroxy steroids, favoring the reduced form in older conceptuses. | nih.gov |

| Cynomolgus Macaque (Macaca fascicularis) | Mammary Gland | Upregulation of numerous gene sets related to immune response and signaling; distinct from estradiol's effects. Significant increase in PGR and GREB1 expression. | nih.gov |

| Medaka (Oryzias latipes) | Embryo | Developmental toxicity, including physical malformations and delayed hatching, indicating interference with fundamental molecular pathways. | madbarn.com |

Molecular and Cellular Mechanisms of Action in Vitro and Animal Model Focus

Estrogen Receptor Binding Affinities and Selectivity

The biological activity of sodium 17beta-dihydroequilin (B196235) sulfate (B86663) is mediated through its active form, 17beta-dihydroequilin, which functions as a potent agonist of the estrogen receptors (ERs), ERα and ERβ. wikipedia.org Its interaction with these receptors is characterized by high binding affinity, comparable to and in some cases exceeding that of the primary endogenous estrogen, estradiol (B170435). wikipedia.orgoup.com

17beta-dihydroequilin demonstrates a high binding affinity for both estrogen receptor subtypes. wikipedia.org Studies have quantified its relative binding affinity (RBA) in comparison to estradiol (E2), which is typically set at 100%. One analysis found that 17beta-dihydroequilin has approximately 113% of the binding affinity of estradiol for ERα and 108% for ERβ. wikipedia.org Another study reported slightly higher affinities, with RBAs of 142% for ERα and 113% for ERβ relative to estradiol. oup.com This potent binding to both receptors underscores its significant estrogenic activity. wikipedia.org While it binds strongly to both subtypes, the slight variations in affinity suggest a potential for nuanced, receptor-dependent cellular responses.

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Reference |

|---|---|---|---|

| Estradiol (E2) | 100 | 100 | wikipedia.orgoup.com |

| 17beta-Dihydroequilin | ~113 - 142 | ~108 - 113 | wikipedia.orgoup.com |

Analysis of the structure of 17beta-dihydroequilin reveals key features that contribute to its high receptor affinity. As a C-ring dehydrogenated estradiol analog, its specific steroidal structure allows it to fit effectively within the ligand-binding domain of both ERα and ERβ. oup.com QSAR studies on various estrogen metabolites have shown that dehydroestrogens, like 17beta-dihydroequilin, generally retain high binding affinities for both ER subtypes when compared to their non-dehydrogenated precursors. oup.com The presence of the double bond in the B-ring, a characteristic feature of equine estrogens, modifies the steroid's three-dimensional shape, influencing its interaction with the receptor and subsequent biological activity. wikipedia.orgoup.com

Cellular Signaling Pathways Modulated by 17beta-Dihydroequilin Sulfate

As an estrogen receptor agonist, 17beta-dihydroequilin initiates cellular responses through multiple signaling pathways, which can be broadly categorized into genomic and non-genomic mechanisms. nih.govnih.gov

The classical mechanism of estrogen action involves genomic signaling mediated by nuclear estrogen receptors. nih.gov Upon entering a target cell, 17beta-dihydroequilin binds to ERα or ERβ, which may be located in the cytoplasm or nucleus. nih.gov This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus if it is not already there. nih.gov The activated ligand-receptor complex then binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. nih.govnih.gov This interaction recruits a complex of co-regulatory proteins that modify chromatin structure and facilitate the assembly of the transcriptional machinery, ultimately leading to the up- or down-regulation of gene expression. nih.govnih.gov Estrogen receptors can also regulate genes that lack a classic ERE by interacting with other transcription factors, such as Sp1, at their respective DNA binding sites. nih.govnih.gov

In addition to the slower, transcription-based genomic pathway, 17beta-dihydroequilin can elicit rapid cellular effects through non-genomic signaling. nih.gov This pathway is initiated by the binding of the estrogen to a subpopulation of ERs located at the plasma membrane. nih.govfrontiersin.org This interaction, which occurs independently of gene transcription, can rapidly activate various intracellular signaling cascades. nih.govnih.gov These effects can include the activation of protein kinases such as Src and the mitogen-activated protein kinase (MAPK/ERK) pathway. nih.govnih.gov Activation of these cascades can, in turn, influence cellular processes like cell proliferation and can also lead to changes in gene expression through the phosphorylation of transcription factors. nih.govfrontiersin.org

The genomic and non-genomic signaling pathways initiated by 17beta-dihydroequilin converge to modulate the expression of a wide array of downstream genes. An example of a transcription factor that plays a crucial role in cellular processes regulated by hormonal signals is Krüppel-like factor 4 (KLF4). KLF4 is a zinc-finger transcription factor that regulates diverse cellular activities, including proliferation, differentiation, and apoptosis. nih.gov It can function as both a transcriptional activator and repressor to control the expression of genes critical for maintaining cellular homeostasis and differentiation. plos.orgresearchgate.net The expression of KLF4 itself is regulated by multiple signaling pathways. nih.gov Through the activation of nuclear and membrane-associated signaling cascades, estrogens can influence the expression of key regulatory genes, including transcription factors that govern cell fate and function.

Modulation of Cellular Processes in Isolated Cell Lines (In Vitro Studies)

Effects on Cell Viability and Stress Response in Glial-like Cells

Sodium 17beta-dihydroequilin sulfate is a component of conjugated equine estrogens (CEE), which are utilized in some steroidal hormone replacement therapies. gaacademy.org While direct studies on the effects of this compound on glial cell viability and stress response are not available in the reviewed literature, research has been conducted on other estrogenic compounds using glial-like cells.

One study investigated the effects of 17β-estradiol and equilenin (B1671562), another component of CEEs, on the viability of the 1321N1 human astrocytoma cell line, which exhibits glial cell morphology. gaacademy.org The cells were pretreated with different concentrations of the estrogens before being exposed to the stress hormones epinephrine (B1671497) or cortisol. The findings indicated that pretreatment with 1µM 17β-estradiol was associated with reduced cell viability following the epinephrine stressor. gaacademy.org Furthermore, a high concentration (10 µM) of equilenin, both alone and in combination with 17β-estradiol, resulted in significantly lower cell viability after exposure to either epinephrine or cortisol. gaacademy.org These results suggest that certain estrogens could potentially be detrimental to nervous system cells during a stress response. gaacademy.org However, it is crucial to note that these findings are not specific to this compound and its direct impact on glial-like cells remains to be elucidated.

Impact on Macrophage Lipoprotein Uptake and Metabolism (e.g., AcLDL via Scavenger Receptors)

Direct in vitro studies detailing the impact of this compound on macrophage lipoprotein uptake are limited. However, research on the closely related compound 17β-estradiol provides some insights into how estrogens may modulate macrophage function in the context of atherosclerosis. Macrophage uptake of modified lipoproteins, such as acetylated low-density lipoprotein (acLDL), via scavenger receptors is a key step in the formation of foam cells, which are characteristic of atherosclerotic lesions. nih.gov

Studies using the human THP-1 macrophage cell line have shown that 17β-estradiol can reduce the uptake and metabolism of acLDL in a concentration-dependent manner. nih.gov This effect was associated with a decrease in cholesterol accumulation and esterification within the cells. nih.gov The mechanism appears to involve an increased dissociation of bound acLDL from the cell surface during internalization, rather than an effect on initial binding or subsequent lysosomal degradation. nih.gov By reducing the amount of lipoprotein cholesterol delivered to the macrophage, 17β-estradiol may limit the rate of foam cell formation. nih.gov Another study demonstrated that 17β-estradiol inhibits LDL oxidation, which in turn reduces the formation of cholesteryl esters in cultured macrophages. nih.gov

It is important to emphasize that these findings pertain to 17β-estradiol. The specific actions of this compound on macrophage scavenger receptor activity and lipoprotein metabolism have not been specifically reported in the available literature.

Anti-inflammatory Pathways (e.g., NF-kappaB pathway modulation)

The potential anti-inflammatory effects of this compound have not been directly characterized. However, extensive research on 17β-estradiol has established its role in modulating inflammatory pathways, particularly the nuclear factor-kappaB (NF-κB) signaling cascade. The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govnih.gov

In vitro studies using macrophages have demonstrated that 17β-estradiol can block the activation of NF-κB induced by inflammatory agents like lipopolysaccharide (LPS). nih.govnih.gov The mechanism involves preventing the nuclear translocation of the p65 subunit of NF-κB, which is a critical step for its transcriptional activity. nih.govnih.gov This inhibitory effect occurs without altering the degradation of the inhibitor of NF-κB alpha (IκBα) and is mediated specifically through estrogen receptor alpha (ERα). nih.govnih.gov Similarly, in vascular smooth muscle cells, 17β-estradiol has been shown to inhibit tumor necrosis factor-alpha (TNF-α) induced inflammatory gene expression by enhancing IκBα levels and blocking the binding of p65 to the promoters of inflammatory genes, a process mediated by estrogen receptor-beta (ERβ). plos.org

While 17β-dihydroequilin is a potent estrogen that acts as an agonist of both ERα and ERβ, its specific effects on the NF-κB pathway have not been detailed. wikipedia.org

Biological Roles in Animal Models (Mechanistic Studies)

Investigation of Arterial Wall Lipoprotein Metabolism in Animal Models

While animal studies focusing specifically on this compound are lacking, research on its isomer, 17α-dihydroequilin sulfate (DHES), provides relevant insights into the potential mechanisms of equine estrogens on arterial wall metabolism. In a study using cholesterol-fed rabbits, an animal model for atherosclerosis, treatment with DHES significantly reduced the development of atherosclerosis in the aortic arch, thoracic, and abdominal aorta. ahajournals.org This protective effect was observed to be independent of the plasma lipoprotein profile, suggesting that the beneficial action is exerted directly at the level of the arterial wall. ahajournals.org

Studies on 17β-estradiol in animal models further support the concept of a direct vascular wall effect. Research in rats demonstrated that 17β-estradiol could decrease basal LDL accumulation rates in carotid arteries by reducing the permeability of the endothelial layer. nih.gov These findings collectively suggest that a primary mechanism by which estrogens, potentially including this compound, may protect against atherosclerosis is through direct modulation of arterial wall biology, rather than solely through effects on circulating lipoproteins. ahajournals.orgnih.gov

Advanced Analytical Techniques for Research and Structural Elucidation

Chromatographic Separation Methods for Complex Mixtures

Chromatographic techniques are indispensable for isolating and quantifying Sodium 17beta-dihydroequilin (B196235) sulfate (B86663) from intricate biological or pharmaceutical matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of Sodium 17beta-dihydroequilin sulfate, offering high resolution and sensitivity for both purity assessment and quantification. The inherent polarity of the sulfate group makes reversed-phase HPLC an ideal choice for its separation.

Typically, a C18 or similar bonded silica (B1680970) column is employed, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is used. The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of a wide range of estrogen conjugates with varying polarities. For instance, a study on conjugated estrogens utilized a C18 column with a gradient of acetonitrile in an aqueous solution containing a low concentration of an ion-pairing agent or an acid like formic acid to ensure good peak shape and resolution. lgcstandards.comnih.gov

Detection is commonly achieved using a UV detector, as the aromatic A-ring of the steroid nucleus exhibits strong absorbance in the low UV region, typically around 210-230 nm. lgcstandards.com The purity of this compound is often reported to be greater than 95% when analyzed by HPLC. lgcstandards.com For more complex mixtures, coupling HPLC with mass spectrometry (LC-MS) provides enhanced specificity and allows for the accurate quantification of individual components, even at low concentrations. nih.govrsc.org

Table 1: Illustrative HPLC Parameters for the Analysis of Estrogen Sulfates

| Parameter | Typical Value |

| Column | Reversed-phase C18, 3-5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 220 nm or Mass Spectrometry |

| Column Temperature | 25-40 °C |

Gas Chromatography (GC) Applications

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to the compound's high molecular weight and non-volatile nature as a sodium salt. The presence of the polar sulfate and hydroxyl groups further hinders its volatilization.

However, GC can be employed for the analysis of the parent steroid, 17beta-dihydroequilin, after chemical derivatization. researchgate.netbrjac.com.br This process involves two key steps:

Hydrolysis: The sulfate group is first removed by acid or enzymatic hydrolysis to yield the free steroid, 17beta-dihydroequilin.

Derivatization: The hydroxyl groups at C3 and C17 are then converted into less polar, more volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers. researchgate.net Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. brjac.com.br

The resulting derivatized compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netresearchgate.net The GC method would involve a capillary column, such as a DB-1 or HP-5, and a temperature program to elute the derivatized steroid. researchgate.net While this approach is indirect, it can provide valuable information about the steroidal core of the molecule.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are pivotal for the unequivocal structural confirmation of this compound, providing detailed information about its molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region (approximately 1.0-3.0 ppm) corresponding to the protons of the steroid's B, C, and D rings. The aromatic region (approximately 6.5-7.5 ppm) would display signals for the protons on the A-ring. The presence of the double bond in the B-ring of the equilin (B196234) structure would result in characteristic olefinic proton signals. The methyl protons at C18 would likely appear as a singlet at a high field (around 0.8-1.0 ppm). The protons on the carbon atoms adjacent to the sulfate group and the hydroxyl group would be deshielded and appear at a lower field.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the 18 carbon atoms of the steroid skeleton. The carbons of the aromatic A-ring would resonate in the downfield region (approximately 110-160 ppm). The presence of the sulfate group would cause a downfield shift for the C3 carbon to which it is attached. The C17 carbon bearing the hydroxyl group would also be shifted downfield. The methyl carbon (C18) would appear at a high field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Key Nuclei in this compound (in DMSO-d₆)

| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C3-H | ~7.0-7.2 (d) | ~155-158 |

| C17-H | ~3.5-3.8 (t) | ~75-80 |

| C18-H₃ | ~0.7-0.9 (s) | ~12-15 |

| Olefinic-H | ~5.5-6.0 | ~120-140 |

Note: These are predicted values based on related structures and may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For a non-volatile and ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are employed, often in the negative ion mode to detect the sulfated anion. lgcstandards.comnih.gov

In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule [M-Na]⁻ at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the sulfated steroid anion (C₁₈H₂₁O₅S⁻), which is approximately 349.1 m/z. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing valuable structural information. A characteristic fragmentation pathway for sulfated steroids is the loss of the sulfate group (SO₃), which has a mass of 80 Da. This would result in a prominent fragment ion corresponding to the deprotonated 17beta-dihydroequilin. Further fragmentation of the steroid backbone would yield a pattern of ions that can be used to confirm the structure.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Negative Mode) | Description |

| [M-Na]⁻ | ~349.1 | Parent ion (sulfated steroid anion) |

| [M-Na-SO₃]⁻ | ~269.1 | Fragment ion after loss of SO₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The most prominent bands would be associated with the sulfate group. The S=O stretching vibrations of the sulfate ester are expected to appear as strong, broad bands in the region of 1210-1270 cm⁻¹ (asymmetric stretch) and 1000-1060 cm⁻¹ (symmetric stretch). mpg.de The O-H stretching vibration of the hydroxyl group at C17 would be observed as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the double bond in the B-ring would give rise to bands in the 1450-1650 cm⁻¹ region. The C-O stretching of the hydroxyl and sulfate groups would be visible in the fingerprint region (1000-1300 cm⁻¹).

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| S=O Stretch (Sulfate) | 1210 - 1270 (asymmetric), 1000 - 1060 (symmetric) |

| C-O Stretch | 1000 - 1300 |

Thermogravimetric Analysis (TGA) in Compound Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for characterizing the thermal stability and composition of pharmaceutical compounds, including hydrated salt forms.

While specific TGA data for this compound is not extensively detailed in the public literature, the technique's application can be understood from studies on analogous compounds like sodium sulfate salts. For instance, research on a novel hydrate (B1144303) form of sodium dodecyl sulfate (SDS) utilized TGA to determine its thermal decomposition profile. nih.gov In a typical TGA analysis of a hydrated sodium salt, the initial weight loss observed at lower temperatures corresponds to the loss of water molecules, which can help confirm the presence and stoichiometry of water in a hydrate crystal structure. Subsequent weight loss at higher temperatures indicates the decomposition of the organic molecule itself.

For this compound, a TGA experiment would be expected to show:

An initial weight loss step corresponding to the release of any water of hydration.

A subsequent, more significant weight loss at a higher temperature, representing the decomposition of the 17beta-dihydroequilin sulfate molecule.

A final residual mass, which would likely correspond to sodium sulfate or other inorganic residues.

This analysis provides critical information on the compound's thermal stability, which is vital for its handling, storage, and formulation in a research context.

Development and Validation of Research-Grade Analytical Methods

The development and validation of analytical methods are essential for the reliable and accurate measurement of this compound in research applications. These methods, often employing chromatographic techniques, must meet stringent criteria for performance. sciencescholar.us

The process generally involves a systematic evaluation of various parameters to ensure the method is suitable for its intended purpose. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. nih.govglobalresearchonline.netresearchgate.net For instance, the development of a GC-Flame Ionization Detection (GC-FID) method for 17β-estradiol involved optimizing parameters such as the column type, carrier gas flow rate, and temperature programming to achieve good separation and peak symmetry. globalresearchonline.netresearchgate.net For enhanced sensitivity and specificity, especially in complex mixtures, tandem mass spectrometry (MS/MS) is often coupled with liquid chromatography (LC). nih.govrsc.org

Validation of these methods is performed according to established guidelines, assessing parameters such as those listed in the table below.

Table 1: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria (Example) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99 |

| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 85-115% of the spiked concentration. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 20% |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Stability of results with minor changes in pH, flow rate, temperature, etc. |

This table is a generalized representation based on common practices in analytical chemistry. sciencescholar.usglobalresearchonline.net

Method Specificity and Sensitivity in Biological Matrices (Non-Clinical)

Analyzing compounds in biological matrices like plasma presents significant challenges due to the complexity of the sample. Method specificity—the ability to measure only the intended analyte—is paramount. In non-clinical research, this is often achieved by coupling a high-resolution separation technique like Ultra-High Performance Liquid Chromatography (UHPLC) with a highly selective detection method like tandem mass spectrometry (MS/MS). rsc.org The use of MS/MS allows for the monitoring of specific precursor-to-product ion transitions, which provides a high degree of certainty in identification and quantification, minimizing interference from endogenous matrix components.

Sensitivity is equally critical, as research often requires the measurement of very low concentrations of the compound and its metabolites. Method sensitivity is defined by the Limit of Quantification (LOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov To achieve low LOQs in biological fluids, a sample preparation step is typically required to extract the analyte and remove interfering substances. Solid-Phase Extraction (SPE) is a commonly used technique for this purpose, effectively concentrating the analyte of interest before instrumental analysis. rsc.org The use of isotopically labeled internal standards, such as deuterated versions of the analyte, is also a standard practice to ensure accurate quantification by correcting for matrix effects and variability during sample processing. rsc.org

Quantification of 17beta-Dihydroequilin Sulfate and its Metabolites in Research Samples

Following the administration of this compound in a research setting, its quantification and the identification of its metabolites in biological samples like plasma are key to understanding its metabolic fate. Studies have utilized radiolabeled [3H]17beta-dihydroequilin sulfate to trace the compound and its conversion products. nih.govnih.gov

In these studies, plasma samples were collected at various time points after administration. nih.gov The plasma was then fractionated to separate different classes of compounds, such as unconjugated steroids, sulfate conjugates, and glucuronide conjugates. nih.gov High-Performance Liquid Chromatography (HPLC) was then used to isolate and purify the parent compound, [3H]17beta-dihydroequilin sulfate, and its various metabolites from these fractions. nih.gov

Research has shown that 17beta-dihydroequilin sulfate is metabolized into several other compounds. The primary metabolites identified in plasma are typically other sulfated steroids, indicating that the sulfate group often remains attached during initial metabolic conversions. nih.gov Unconjugated forms are also detected. nih.gov

Table 2: Metabolites Identified Following Administration of [3H]17beta-dihydroequilin sulfate in Research Samples

| Precursor Compound | Metabolite Identified | Conjugation Status |

| 17beta-Dihydroequilin sulfate | Equilin sulfate | Sulfate |

| 17beta-Dihydroequilin sulfate | Equilenin (B1671562) sulfate | Sulfate |

| 17beta-Dihydroequilin sulfate | 17beta-Dihydroequilenin sulfate | Sulfate |

| 17beta-Dihydroequilin sulfate | Equilin | Unconjugated |

| 17beta-Dihydroequilin sulfate | Equilenin | Unconjugated |

| 17beta-Dihydroequilin sulfate | 17beta-Dihydroequilin | Unconjugated |

| 17beta-Dihydroequilin sulfate | 17beta-Dihydroequilenin | Unconjugated |

Data sourced from pharmacokinetic studies. nih.govnih.gov

The disappearance of [3H]17beta-dihydroequilin sulfate from plasma has been described as a two-component exponential decay, with an initial rapid phase followed by a slower elimination phase. nih.gov The mean half-life of the slower component has been measured at approximately 147 minutes. nih.gov These quantitative data, obtained through validated analytical methods, are crucial for constructing a comprehensive pharmacokinetic profile of the compound in a non-clinical context.

Comparative Biochemical and Pharmacological Studies Non Clinical

Comparison of 17β-Dihydroequilin Sulfate (B86663) with Other Equine Estrogen Conjugates

The mixture of estrogens derived from equine sources is complex, containing both classical estrogens and unique ring B unsaturated estrogens. oup.com Research has focused on elucidating the individual activities of these components to better understand their collective pharmacological profile.

Studies assessing the biological potency of individual equine estrogens have revealed significant differences. In rodent models, a common method for assessing estrogenic activity is the uterotropic assay, which measures the increase in uterine weight following estrogen administration.

Bioassay data indicates that 17β-dihydroequilin is a potent estrogen. taylorandfrancis.com When administered orally to rats, 17β-dihydroequilin sulfate was found to be nearly eight times more potent than estrone (B1671321) sulfate. ebm-journal.org In studies using immature rats, subcutaneous or intraperitoneal administration of unconjugated 17β-dihydroequilin resulted in a significant increase in uterine weight, demonstrating its inherent estrogenic activity. ebm-journal.org While both equilin (B196234) and its 17β-reduced metabolite, 17β-dihydroequilin, are potent, it is hypothesized that the uterotropic activity of equilin is exerted after its metabolic conversion to 17β-dihydroequilin. ebm-journal.org

The following table summarizes findings on the relative estrogenic potencies of various estrogens from uterotropic assays in rodents.

| Compound | Route of Administration | Relative Potency/Effect |

| 17β-Dihydroequilin Sulfate | Oral | ~8 times more potent than Estrone Sulfate ebm-journal.org |

| 17β-Dihydroequilin | Subcutaneous/Intraperitoneal | Significant increase in uterine weight ebm-journal.org |

| Equilin | - | Potent estrogen; activity may be mediated via conversion to 17β-dihydroequilin taylorandfrancis.comebm-journal.org |

| Estrone Sulfate | Oral | Reference for comparison ebm-journal.org |

This table is generated based on available research data and is intended for informational purposes.

The unique chemical structures of equine estrogens, particularly the unsaturation in the B-ring, lead to distinct interactions with estrogen receptors (ERs) and contribute to their biological activity profiles. oup.comnih.gov The binding of equine estrogens is both stereospecific and structure-dependent. oup.com

The orientation of the hydroxyl group at the C-17 position significantly influences activity. The 17β-isomers, such as 17β-dihydroequilin, are generally more potent than their 17α-counterparts. taylorandfrancis.com This is consistent with the higher activity observed for 17β-estradiol compared to 17α-estradiol.

A key finding in the study of equine estrogens is the frequent discordance between their binding affinity for ERs and their functional activity. oup.comoup.com For instance, while the binding affinity of 17β-dihydroequilin for both ERα and ERβ is similar to that of 17β-estradiol, other equine estrogens with lower binding affinities can exhibit high functional activity. oup.com Specifically, the effects of many ring B unsaturated estrogens appear to be primarily mediated through ERβ. nih.gov The presence of both ERα and ERβ can further enhance the functional activity of 17β-dihydroequilin by as much as 200%. oup.comnih.govdntb.gov.ua This suggests a complex mechanism of action that is not solely predicted by receptor binding.

Comparison with Endogenous Estrogens (e.g., Estradiol) in Research Models

Direct comparisons between equine estrogens and endogenous human estrogens, such as 17β-estradiol, are crucial for understanding their pharmacological nuances.

The interaction of 17β-dihydroequilin with human estrogen receptors (ERα and ERβ) shows distinct characteristics when compared to 17β-estradiol. While 17β-estradiol typically induces the highest transcriptional activity via ERα, the activity of other estrogens, including 17β-dihydroequilin, is comparatively lower (12–17% of 17β-estradiol). oup.comnih.gov

Conversely, through ERβ, the functional activity of equine estrogens like 17β-dihydroequilin can be significantly higher, ranging from 66–290% of the activity of 17β-estradiol. nih.govdntb.gov.ua This preferential activity via ERβ is a defining characteristic of many ring B unsaturated equine estrogens. nih.gov Research indicates that some of these unique estrogens possess a two to four times greater affinity for ERβ than for ERα. oup.comnih.govoup.com

The table below outlines the comparative receptor binding and activation data for 17β-dihydroequilin and 17β-estradiol.

| Estrogen | Relative Binding Affinity (vs. 17β-E₂) | Transcriptional Activity via ERα (vs. 17β-E₂) | Transcriptional Activity via ERβ (vs. 17β-E₂) | Enhanced Activity with ERα + ERβ |

| 17β-Estradiol (17β-E₂) (Reference) | 100% | 100% | 100% | No change |

| 17β-Dihydroequilin (17β-Eq) | Similar to 17β-E₂ for both ERα and ERβ oup.com | 12-17% oup.comnih.gov | 66-290% (relative to 17β-E₂'s ERβ activity) nih.govdntb.gov.ua | ~200% enhancement oup.comnih.govdntb.gov.ua |

This table synthesizes data from in vitro studies on human estrogen receptors. oup.comnih.govoup.comdntb.gov.ua

The metabolism of 17β-dihydroequilin sulfate is complex and differs from that of endogenous estrogens. nih.gov After administration, estrogen sulfates can be absorbed directly or hydrolyzed by sulfatases in the gastrointestinal tract to their unconjugated, active forms, which are then readily absorbed. ebm-journal.org

A key metabolic pathway for equine estrogens is the interconversion between 17-keto and 17β-hydroxy forms, regulated by 17β-hydroxysteroid dehydrogenase enzymes. In postmenopausal women, the 17-keto derivatives of equine estrogens are metabolized to their more potent 17β-reduced forms, like 17β-dihydroequilin. ebm-journal.org This activation is significantly more pronounced for some ring B unsaturated estrogens compared to classical estrogens. ebm-journal.org

Studies show that 17β-dihydroequilin sulfate is cleared from the plasma more than twice as fast as equilin sulfate. nih.gov However, its active, unconjugated form, 17β-dihydroequilin, is cleared two times slower than equilin. nih.gov This slower elimination of the more potent 17β-dihydroequilin suggests that the in vivo activity of equilin sulfate is largely expressed through its conversion to and the subsequent actions of 17β-dihydroequilin sulfate and 17β-dihydroequilin. nih.govnih.gov Furthermore, a significant portion of 17β-dihydroequilin sulfate is converted back to equilin sulfate, indicating a complex and extensive interconversion process between these estrogens. nih.gov

Environmental Biotransformation and Assimilation Pathways

Fate and Transformation in Environmental Compartments

Once introduced into the environment, typically through wastewater effluents and the application of animal manure to land, the fate of sodium 17beta-dihydroequilin (B196235) sulfate (B86663) is governed by a series of biochemical processes. These processes determine its persistence, mobility, and the nature of its transformation products.

Deconjugation and Biodegradation in Soil and Aquatic Environments

The initial and rate-limiting step in the environmental transformation of sodium 17beta-dihydroequilin sulfate is deconjugation. The sulfate group renders the molecule water-soluble and biologically inactive. acs.org For it to become biologically active and more susceptible to further degradation, this sulfate group must be cleaved—a process mediated by sulfatase enzymes present in various microorganisms in soil and water. acs.orgbath.ac.uk

However, estrogen sulfates are generally more persistent in the environment compared to their glucuronide counterparts. frontiersin.org Studies on the related compound, 17β-estradiol-17-sulfate (E2-17S), have shown that it is relatively persistent in the aqueous phase of soil-water systems. nih.gov The deconjugation of sulfate conjugates is often slower, which can lead to their longer persistence in aquatic environments. researchgate.netnih.gov This persistence means that although deconjugation is not always a major pathway, these sulfated estrogens can act as a reservoir, slowly releasing the more biologically active free estrogens into the environment. nih.gov